![molecular formula C24H26N4O2S B2890639 2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 1173781-03-7](/img/structure/B2890639.png)
2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide” is a derivative of 2,3-dihydroimidazo[1,2-c]quinazoline . It is known that derivatives of this class have been synthesized and evaluated for their biological activities . They are known to act as inhibitors of phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), which are important targets in cancer treatment .
Synthesis Analysis
The synthesis of these compounds involves incorporating HDAC inhibitory functionality into a PI3K inhibitor pharmacophore to construct dual-acting inhibitors . The designed compounds were synthesized and showed inhibitory activities against PI3K and HDAC .Molecular Structure Analysis
The molecular structure of these compounds includes an imidazo[1,2-c]quinazoline core, which is modified with various substituents to achieve the desired biological activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve the formation of the imidazo[1,2-c]quinazoline core, followed by various substitution reactions to introduce the desired functional groups .Applications De Recherche Scientifique
Anticancer Activity
The compound exhibits notable anticancer activity. Studies have found it to be highly active against colon cancer, melanoma, and ovarian cancer cell lines. A specific derivative, 2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide, was identified as a particularly effective agent, showcasing significant activity in colon, melanoma, and ovarian cancers (Kovalenko et al., 2012). Similarly, other derivatives have shown selective influence on non-small cell lung and central nervous system (CNS) cancer cell lines, particularly effective against certain lines such as HOP-92 and U251 (Berest et al., 2011).
Anticonvulsant Effects
Research has also explored the anticonvulsant properties of related compounds. They have demonstrated weak to moderate anticonvulsant effects in models like pentylenetetrazole-induced seizures in mice (Bunyatyan et al., 2020). This suggests potential applications in treating seizure disorders.
Antimicrobial Properties
Some derivatives exhibit antimicrobial activities. For example, certain compounds were found to be light-actively against Klebsiella pneumoniae. This indicates a potential for developing antimicrobial agents targeting specific bacterial strains (Antypenko et al., 2016).
Inhibitory Effects on Peptide Deformylase
Derivatives of this compound have been identified as potent and selective inhibitors of peptide deformylase, an enzyme in Escherichia coli. This highlights its potential in developing treatments against bacterial infections (Apfel et al., 2001).
Antioxidant and Anti-inflammatory Properties
Other studies indicate antioxidant and anti-inflammatory properties, which could be beneficial in developing treatments for conditions associated with oxidative stress and inflammation (El-Gazzar et al., 2009).
Orientations Futures
The development of these compounds as potential anticancer therapeutics is a promising area of research . Future work may involve the optimization of the chemical structures to improve their efficacy and safety profiles, as well as preclinical and clinical testing to evaluate their therapeutic potential .
Propriétés
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-15(2)12-20-23(30)28-22(26-20)18-6-4-5-7-19(18)27-24(28)31-14-21(29)25-13-17-10-8-16(3)9-11-17/h4-11,15,20H,12-14H2,1-3H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYJCHIQFBVMDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

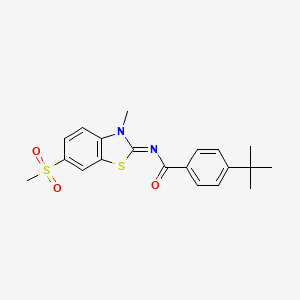

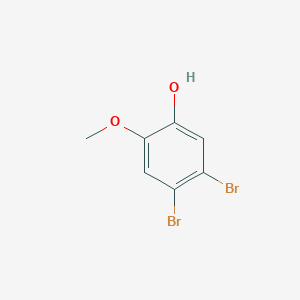
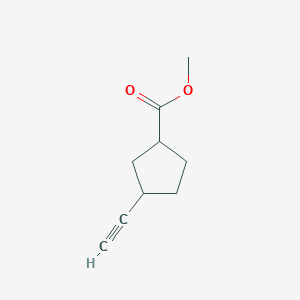


![N-(2-ethyl-6-methylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2890565.png)

![N-(2-cyanoethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2890567.png)
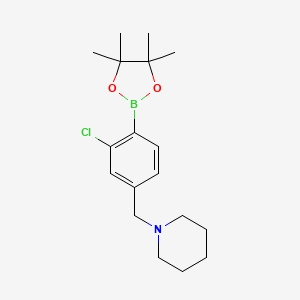
![Methyl (1R,3R)-3-amino-1-hydroxyspiro[3.3]heptane-3-carboxylate;hydrochloride](/img/structure/B2890573.png)
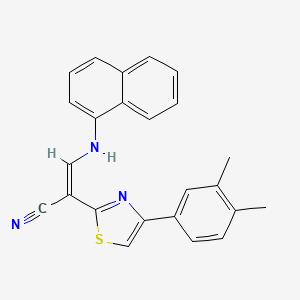

![N-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2890579.png)